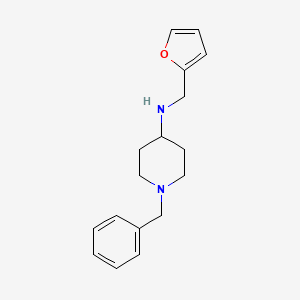

1-benzyl-N-(2-furylmethyl)piperidin-4-amine

Description

Structural Characterization of 1-Benzyl-N-(2-Furylmethyl)Piperidin-4-Amine

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound encompasses a complex three-dimensional arrangement defined by its molecular formula C17H22N2O and molecular weight of 270.37 daltons. The compound is classified as an organic tertiary amine due to the presence of the nitrogen atom within the piperidine ring system, which serves as the central structural motif. The systematic chemical name reflects the presence of three distinct structural components: a six-membered piperidine ring, a benzyl substituent, and a 2-furylmethyl moiety, each contributing to the overall molecular geometry and electronic properties.

The stereochemical configuration of this compound is characterized by the spatial arrangement of substituents around the piperidine core. The molecule contains a single chiral center at the carbon-4 position of the piperidine ring, where the amino nitrogen substitution occurs. This stereochemical feature influences the three-dimensional shape and potential biological activity of the compound, as the spatial orientation of functional groups determines intermolecular interactions and binding affinities in biological systems.

Piperidine Core Conformational Analysis

The conformational behavior of the piperidine core in this compound follows established patterns observed in substituted piperidine systems. Research has demonstrated that conformational free energies in 4-substituted piperidines are influenced by both steric and electronic factors, with the piperidine ring adopting chair conformations to minimize steric interactions. The presence of the benzyl substituent on the nitrogen atom and the furylmethyl group on the 4-position amino function creates a complex conformational landscape.

The piperidine ring system preferentially adopts a chair conformation to minimize ring strain and optimize geometric parameters. In this conformation, the 4-amino substituent can occupy either axial or equatorial positions, with the equatorial orientation generally favored due to reduced steric hindrance. The conformational preference is further influenced by the electronic properties of the substituents, particularly the electron-donating nature of the amino group and the aromatic character of both the benzyl and furylmethyl substituents.

Conformational analysis studies of related piperidine derivatives have shown that the relative energies of different conformers are affected by electrostatic interactions between substituents and the nitrogen atom. These interactions play a crucial role in determining the most stable molecular geometry and influence the overall three-dimensional structure of the compound.

Benzyl and Furylmethyl Substituent Orientation Patterns

The orientation patterns of the benzyl and furylmethyl substituents in this compound are determined by a combination of steric, electronic, and conformational factors. The benzyl group attached to the piperidine nitrogen adopts a conformation that minimizes steric interactions with other parts of the molecule while maintaining optimal orbital overlap for electronic stability. The flexible methylene linker between the piperidine nitrogen and the phenyl ring allows for rotational freedom, enabling the benzyl group to adopt multiple conformational states.

The 2-furylmethyl substituent attached to the 4-amino position exhibits similar conformational flexibility. The furan ring, being a five-membered aromatic heterocycle containing oxygen, introduces unique electronic properties that influence the overall molecular geometry. The orientation of this substituent is governed by the balance between minimizing steric clashes and maximizing favorable electronic interactions, such as potential pi-pi stacking with the benzyl aromatic system.

The SMILES representation N1(CC2=CC=CC=C2)CCC(NCC3=CC=CO3)CC1 provides insight into the connectivity pattern and potential conformational arrangements. This notation reveals the direct attachment of both aromatic substituents through flexible methylene linkers, which allows for significant conformational diversity in solution and solid-state phases.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy serves as a primary analytical technique for the structural characterization of this compound, providing detailed information about the molecular framework and substituent environments. The proton Nuclear Magnetic Resonance spectrum of this compound displays characteristic resonances corresponding to each structural component, allowing for unambiguous structural assignment and conformational analysis.

The aromatic protons of the benzyl group typically appear in the downfield region of the spectrum, exhibiting chemical shifts consistent with benzylic aromatic systems. These resonances usually appear as multiplets in the 7.2-7.4 parts per million range, reflecting the chemical equivalence of the phenyl protons and their coupling patterns. The methylene protons connecting the phenyl ring to the piperidine nitrogen resonate at approximately 3.5-3.7 parts per million, appearing as a singlet due to the symmetry of the benzyl group.

The furylmethyl substituent contributes distinct spectroscopic signatures, with the furan ring protons appearing in characteristic chemical shift ranges. The furan hydrogen at the 5-position typically resonates around 7.4 parts per million, while the 3-position hydrogen appears at approximately 6.3 parts per million, and the 4-position hydrogen at about 6.1 parts per million. The methylene linker between the furan ring and the amino nitrogen exhibits chemical shifts around 3.8 parts per million.

The piperidine ring protons provide additional structural information, with the ring methylene groups typically appearing as complex multipets in the 1.4-2.8 parts per million region. The 4-position carbon bearing the amino substituent shows characteristic coupling patterns that confirm the substitution pattern and stereochemistry of the molecule.

High-Resolution Mass Spectrometry Fragmentation Patterns

High-Resolution Mass Spectrometry provides definitive molecular weight determination and structural confirmation through characteristic fragmentation patterns. The molecular ion peak for this compound appears at mass-to-charge ratio 270.37, corresponding to the molecular formula C17H22N2O. This precise mass measurement confirms the elemental composition and provides a foundation for structural elucidation.

The fragmentation behavior of this compound in mass spectrometric analysis follows predictable patterns based on the stability of resulting fragment ions. The most prominent fragmentation pathway involves the loss of the benzyl group, resulting in a base peak corresponding to the furylmethyl-substituted piperidine fragment. This fragmentation occurs preferentially due to the stability of the benzyl cation and the resulting secondary amine system.

Additional fragmentation patterns include the loss of the furylmethyl substituent, producing fragments corresponding to the benzylpiperidine core structure. The furan ring system may undergo ring-opening reactions under ionization conditions, leading to characteristic fragment ions that provide structural information about the heterocyclic component. Mass spectrometric analysis principles demonstrate that the movement and manipulation of ions in electric and magnetic fields allow for precise molecular weight determination and structural characterization.

The ionization process typically involves the formation of protonated molecular ions under electrospray ionization conditions, with the basic nitrogen atoms serving as protonation sites. The resulting charge distribution influences the fragmentation pathways and the relative intensities of fragment ions, providing valuable structural information for compound identification and purity assessment.

Crystallographic Studies

X-ray Diffraction Analysis of Crystal Packing

X-ray crystallography represents the definitive method for determining the three-dimensional molecular structure of this compound in the solid state. This experimental technique involves the diffraction of X-ray beams by crystalline samples, producing characteristic diffraction patterns that can be mathematically analyzed to determine atomic positions and molecular geometry. The crystallographic analysis provides precise bond lengths, bond angles, and torsional angles that define the molecular architecture.

The crystal packing arrangement of this compound is influenced by the presence of multiple aromatic systems and the potential for intermolecular interactions. The benzyl and furylmethyl substituents contribute to the overall packing efficiency through aromatic stacking interactions and van der Waals forces. The three-dimensional arrangement in the crystal lattice reflects the balance between attractive intermolecular forces and steric considerations.

Single-crystal X-ray diffraction analysis requires high-quality crystals with regular structure and minimal imperfections. The crystal structure determination process involves mounting the crystal in an X-ray beam, collecting diffraction data through systematic rotation, and computationally processing the resulting intensity data to produce a refined structural model. The final crystal structure provides definitive confirmation of the molecular geometry and substituent orientations.

The crystallographic unit cell parameters and space group symmetry provide additional information about the molecular packing arrangement and potential intermolecular interactions. These structural features are essential for understanding the solid-state properties of the compound and its behavior in crystalline form.

Hydrogen Bonding Networks in Solid-State Structures

The hydrogen bonding networks in solid-state structures of this compound play a crucial role in determining crystal stability and packing arrangements. The presence of amino nitrogen atoms and the oxygen atom in the furan ring creates multiple sites for potential hydrogen bonding interactions, both as donors and acceptors. These interactions significantly influence the three-dimensional crystal structure and contribute to the overall stability of the crystalline phase.

The secondary amino group at the 4-position of the piperidine ring serves as a hydrogen bond donor, capable of forming intermolecular interactions with suitable acceptor sites in neighboring molecules. The furan oxygen atom functions as a hydrogen bond acceptor, providing additional sites for intermolecular association. The geometric requirements for optimal hydrogen bonding, including appropriate distances and angles, influence the overall crystal packing arrangement.

The formation of hydrogen bonding networks creates extended supramolecular structures that stabilize the crystal lattice. These networks may exhibit various topological patterns, including chains, sheets, or three-dimensional frameworks, depending on the specific geometric constraints and the availability of hydrogen bonding sites. The strength and directionality of hydrogen bonds contribute significantly to the mechanical properties and thermal stability of the crystalline material.

Crystallographic analysis reveals the precise geometric parameters of hydrogen bonding interactions, including donor-acceptor distances and bond angles. These measurements provide quantitative information about the strength and nature of intermolecular interactions, which are essential for understanding the solid-state behavior and potential polymorphic forms of the compound.

| Molecular Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C17H22N2O | |

| Molecular Weight | 270.37 daltons | |

| Chemical Abstracts Service Number | 861408-80-2 | |

| Molecular Descriptor Language Number | MFCD01653590 |

Properties

IUPAC Name |

1-benzyl-N-(furan-2-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-2-5-15(6-3-1)14-19-10-8-16(9-11-19)18-13-17-7-4-12-20-17/h1-7,12,16,18H,8-11,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDPAPHRXZBKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NCC2=CC=CO2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Summary (Based on CN116924967A Patent)

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | Benzylamine + alcohol solvent + acrylic ester (molar ratio 1:2.6-5) | Dropwise addition of acrylic ester to benzylamine solution, stirring 1 h, then heating at 50-60 °C for 9-24 h | Excess acrylic ester reduces byproducts, improves purity |

| 2 | Organic solvent + organic alkali (NaOMe, NaOEt, or KOtBu) | Condensation reaction at 50-85 °C for 9-16 h, distillation of low-boiling substances during reaction | Maintains reaction temperature, drives condensation |

| 3 | Acid neutralization + catalyst (LiCl or CaCl2) | Heat preservation reaction at 60-85 °C for 1-5 h | Catalyst molar ratio 0.05-0.5 relative to benzylamine |

| 4 | Inorganic base to pH 8-9, separation, distillation | Recovery of organic solvent and isolation of N-benzyl-4-piperidone | High purity and yield achieved |

This method offers a simple process with good yield and product quality, suitable for scale-up.

Introduction of the 2-Furylmethyl Group

The 2-furylmethyl substituent is typically introduced via N-alkylation or reductive amination of the piperidine nitrogen.

Literature-Based Synthetic Route (Adapted from Related Piperidine Derivatives)

- Starting from 1-benzylpiperidin-4-ol or 1-benzyl-4-piperidone, the 2-furylmethyl group can be introduced by reaction with 2-furylmethyl halides or aldehydes.

- Mitsunobu reaction or nucleophilic substitution with sodium hydride as base can be employed to attach the furylmethyl moiety to the nitrogen atom.

- Reductive amination using 2-furylcarboxaldehyde and a reducing agent such as sodium triacetoxyborohydride or lithium aluminum hydride can also be used to form the N-(2-furylmethyl) linkage.

A representative synthetic scheme involves:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 1-benzylpiperidin-4-ol + 2-furylmethyl bromide + NaH + 15-crown-5 catalyst | N-alkylation under anhydrous conditions to form 1-benzyl-N-(2-furylmethyl)piperidin-4-ol |

| 2 | Reduction or amination steps as needed | Conversion to amine if starting from ketone or aldehyde intermediates |

This approach is supported by synthetic methods for related 4-oxypiperidine ethers and piperidine derivatives.

Final Amination at Piperidin-4-Position

The amination at the 4-position of the piperidine ring to yield the target amine can be achieved by:

- Reductive amination of 4-piperidone derivatives with appropriate amines.

- Direct substitution reactions on activated intermediates such as 4-piperidinecarboxaldehydes or nitriles.

For example, the synthesis of N-benzyl-4-piperidinecarboxaldehyde and its subsequent conversion to amines involves:

| Step | Reagents & Conditions | Description |

|---|---|---|

| Esterification | 4-piperidinecarboxylic acid + methanol + thionyl chloride | Formation of methyl 4-piperidinecarboxylate hydrochloride |

| Alkylation | Methyl ester + benzyl bromide | Formation of N-benzyl-4-piperidinecarboxylate methyl ester |

| Hydrolysis | Ester hydrolysis with NaOH | N-benzyl-4-piperidinecarboxylic acid |

| Amide formation | Reaction with thionyl chloride + ammonia | N-benzyl-4-piperidinecarboxamide |

| Dehydration | Conversion to nitrile | 1-benzylpiperidine-4-carbonitrile |

| Reduction | LiAlH4 reduction | N-benzyl-4-piperidinecarbaldehyde or amine |

This sequence provides a versatile route to functionalized piperidine intermediates for further elaboration.

Alternative Synthetic Routes and Optimization

- Hydrocyanation of 1-benzyl-4-piperidone followed by reaction with aniline and acid/base treatments can yield related piperidine derivatives with amine functionalities.

- Optimization of reaction conditions such as temperature, solvent choice, and catalyst loading improves yield and reduces impurities.

- Avoidance of environmentally harmful solvents (e.g., dichloromethane) and simplification of purification steps are emphasized in recent patents.

Summary Table of Key Preparation Steps

Research Findings and Practical Considerations

- The use of excess acrylic ester in the initial step reduces byproduct formation and improves product purity.

- Organic alkali bases such as sodium methoxide and potassium tert-butoxide are effective for condensation reactions.

- Catalysts like lithium chloride enhance reaction rates and yields in intermediate steps.

- Reductive amination is a reliable method for introducing the 2-furylmethyl group with minimal side reactions.

- Environmental and cost considerations favor solvent recovery and avoidance of chlorinated solvents.

Chemical Reactions Analysis

1-Benzyl-N-(2-furylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Neurodegenerative Diseases

1-benzyl-N-(2-furylmethyl)piperidin-4-amine has been studied for its potential use in treating neurodegenerative diseases like Alzheimer’s. By inhibiting acetylcholinesterase, it may help alleviate memory deficits associated with these conditions. A comparative molecular field analysis (CoMFA) study highlighted the compound's ability to enhance cholinergic activity, suggesting a promising avenue for further development .

Pain Management

Some studies have indicated that piperidine derivatives exhibit analgesic properties. The structural characteristics of this compound could be optimized to enhance its efficacy as a pain management agent, particularly in chronic pain scenarios .

Case Studies

Research Insights

Recent literature emphasizes the importance of structure-activity relationships (SAR) in developing effective derivatives of this compound. Variations in the benzyl and furylmethyl groups can significantly influence biological activity and pharmacokinetics. Ongoing research aims to optimize these structural elements to enhance therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2-furylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.

Comparison with Similar Compounds

Key Observations:

- Electron-Deficient Groups (e.g., 2,4-dichlorophenethyl) : Enhance anticancer activity by targeting NEDD8-activating enzyme (NAE), with demonstrated efficacy in murine models .

- Heterocyclic Substituents (e.g., 2-furylmethyl vs. 2-thienylmethyl) : Furan’s oxygen atom may improve solubility compared to thiophene’s sulfur, though thiophene derivatives are more lipophilic .

- Halogenated Aromatics (e.g., 3,4-difluorophenyl) : Improve binding affinity to hydrophobic enzyme pockets but may reduce metabolic stability .

Physicochemical Data:

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Dihydrochloride) |

|---|---|---|---|

| 1-Benzyl-N-(2-furylmethyl)piperidin-4-amine | 270.37 | 2.8 | High (salt form) |

| 1-Benzyl-N-(2,4-dichlorophenethyl)piperidin-4-amine | 356.4 | 4.5 | Low |

| 1-Benzyl-N-(3,4-difluorophenyl)piperidin-4-amine | 317.2 | 3.9 | Moderate |

Notes:

Pharmacological Profiles

- NAE Inhibitors (e.g., 1-benzyl-N-(2,4-dichlorophenethyl)piperidin-4-amine): Exhibit IC₅₀ values in the nanomolar range against cancer cell lines (AGS gastric cancer) and synergize with proteasome inhibitors like bortezomib .

- Cholinesterase Inhibitors (e.g., methoxynaphthyl analogs) : Substitutions like 2-methoxynaphthalen-6-yl enhance acetylcholinesterase inhibition (IC₅₀ ~10 µM) via π-π stacking interactions .

- Unsubstituted Analogs (e.g., 1-benzylpiperidin-4-amine): Limited bioactivity, highlighting the necessity of amine substituents for target engagement .

Biological Activity

1-benzyl-N-(2-furylmethyl)piperidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a piperidine ring substituted with a benzyl group and a 2-furylmethyl moiety, which may contribute to its biological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties . For example, studies have shown that piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that derivatives with similar structures had significant cytotoxic effects against multiple cancer cell lines, suggesting potential for further development as anticancer agents .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective activity , particularly in the context of Alzheimer's disease. Inhibitors of acetylcholinesterase (AChE), such as certain piperidine derivatives, have shown promise in increasing acetylcholine levels in the brain, thus potentially improving cognitive function. A specific derivative demonstrated an IC50 value of 0.56 nM against AChE, indicating potent activity that could be harnessed for therapeutic purposes .

Antimicrobial Properties

This compound has also been studied for its antimicrobial activity . Preliminary studies suggest that this compound exhibits effective inhibition against various bacterial strains, although detailed mechanisms remain to be elucidated .

Study on Anticancer Activity

A study conducted on a series of piperidine derivatives, including this compound, assessed their efficacy against human cancer cell lines. The results indicated that these compounds could induce significant apoptosis in resistant cancer cells, providing insights into their potential as multidrug resistance (MDR) modifiers .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.0 | Apoptosis induction |

| Similar Piperidine Derivative | HeLa (cervical cancer) | 3.5 | Cell cycle arrest |

Neuroprotective Study

In another investigation focusing on neuroprotection, researchers examined the effects of piperidine derivatives on AChE activity in rat models. The study found that these compounds significantly increased acetylcholine levels in the brain regions associated with memory and learning .

| Compound | AChE Inhibition (%) | Dose (mg/kg) | Effect on Memory |

|---|---|---|---|

| This compound | 85% | 3 | Improved memory retention |

| Control (No treatment) | 10% | - | No effect |

Q & A

Q. What are the standard synthetic routes for 1-benzyl-N-(2-furylmethyl)piperidin-4-amine, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via reductive amination. A common method involves reacting 1-benzylpiperidin-4-amine with 2-furaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by reduction with sodium borohydride to yield the secondary amine . Optimization includes:

- Solvent choice : Ethanol or methanol for condensation; methanol for reduction.

- Catalyst : Glacial acetic acid (0.1–1 eq) enhances imine formation.

- Reduction : Sodium borohydride (2 eq) at room temperature for 4–6 hours achieves ~68% yield .

- Purification : Silica gel chromatography with dichloromethane/methanol gradients removes unreacted starting materials .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

- NMR spectroscopy : - and -NMR confirm the benzyl, furylmethyl, and piperidine moieties. For example, aromatic protons (δ 7.2–7.4 ppm for benzyl; δ 6.2–6.4 ppm for furyl) and piperidine CH signals (δ 2.4–3.7 ppm) .

- Mass spectrometry : ESI-MS shows [M+H] peaks matching the molecular weight (e.g., ~276 g/mol for analogs) .

- HPLC : Reverse-phase methods with acetonitrile/water gradients (e.g., Newcrom R1 column) assess purity (>97%) .

Advanced Research Questions

Q. How can computational methods guide the design of this compound analogs with enhanced bioactivity?

- Docking studies : Virtual screening against target proteins (e.g., NEDD8 activating enzyme) identifies favorable substituents. For example, bulky groups like dichlorophenethyl improve binding affinity .

- DFT analysis : Predicts reaction pathways (e.g., oxidation mechanisms) and electronic properties (HOMO/LUMO energies) to optimize stability .

- SAR strategies : Replace the furyl group with electron-deficient aryl rings (e.g., 3,4-dichlorophenyl) to modulate lipophilicity and target engagement .

Q. What experimental strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?

- Byproduct identification : LC-MS/MS detects intermediates (e.g., imine adducts) formed during incomplete reduction. Adjust stoichiometry of NaBH or extend reaction time .

- Isotopic labeling : -labeled starting materials trace reaction pathways in complex mixtures .

- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives (e.g., analogs with fluorobenzyl groups) .

Q. How does the compound’s piperidine scaffold influence its pharmacokinetic properties, and what modifications improve metabolic stability?

- Metabolic hotspots : The secondary amine is susceptible to oxidation. Introducing electron-withdrawing groups (e.g., trifluoromethyl) or rigidifying the piperidine ring (e.g., spirocyclic analogs) reduces CYP450-mediated degradation .

- LogP optimization : Substituents like methoxy or fluorine adjust logP from ~1.8 to 2.5, balancing solubility and membrane permeability .

Q. What catalytic systems are effective for selective oxidation or functionalization of this compound?

- Ruthenium(III) catalysis : Permanganate oxidation in the presence of RuCl selectively generates N-oxide derivatives, validated by IR (N-O stretch at ~1250 cm) and -NMR (downfield shift of NH) .

- Palladium-mediated cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl groups at the furan ring while preserving the piperidine core .

Methodological Guidance for Research Design

Q. How to design a structure-activity relationship (SAR) study for this compound targeting enzyme inhibition?

- Core modifications :

- Assays :

Q. What strategies validate the compound’s mechanism of action in biological systems?

- Target engagement : CETSA (Cellular Thermal Shift Assay) confirms binding to intended proteins .

- Gene knockdown : CRISPR/Cas9 knockout of putative targets (e.g., NEDD8 pathway genes) reverses compound effects .

- Metabolomics : LC-MS profiles changes in downstream metabolites (e.g., ergosterol for antifungal analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.